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Cat. No.: B073937 Get Quote

Abstract
This document provides a detailed guide to the analytical methodologies for the comprehensive

characterization of 1-(2-Aminophenyl)propan-1-one (CAS 1196-28-7), a key intermediate in

pharmaceutical synthesis and organic chemistry.[1] The protocols herein are designed for

researchers, quality control analysts, and drug development professionals, emphasizing

scientific integrity and robust, reproducible results. We will cover a multi-technique approach

encompassing spectroscopic methods for structural elucidation (NMR, FT-IR, GC-MS) and

chromatographic techniques for purity assessment and quantification (HPLC-UV). The

causality behind experimental choices is explained to empower users to adapt and

troubleshoot these methods effectively.

Introduction
1-(2-Aminophenyl)propan-1-one, also known as 2'-aminopropiophenone, possesses both an

aromatic amine and a ketone functional group, making it a versatile precursor for synthesizing

pharmacologically active heterocyclic compounds.[1] Given its role in drug development,

rigorous characterization is imperative to ensure identity, purity, and quality. This application

note details a suite of analytical techniques that, when used in concert, provide an

unambiguous profile of the molecule.

Table 1: Physicochemical Properties of 1-(2-Aminophenyl)propan-1-one
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Property Value Source

CAS Number 1196-28-7 [2][3]

Molecular Formula C₉H₁₁NO [4]

Molecular Weight 149.19 g/mol [4]

Boiling Point 266.9 °C at 760 mmHg [3]

Density ~1.1 g/cm³ [2]

Appearance Varies; typically a solid N/A

Structural Elucidation: A Spectroscopic Approach
Confirming the covalent structure of the molecule is the foundational step in its

characterization. We employ a combination of Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) spectroscopy to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information regarding the molecular skeleton,

including the carbon framework and proton environments. One-dimensional (¹H and ¹³C)

spectra are essential for initial assessment, while two-dimensional techniques can resolve any

ambiguities.[1]

Protocol 1: ¹H and ¹³C NMR Analysis

Sample Preparation: Dissolve 5-10 mg of the 1-(2-Aminophenyl)propan-1-one sample in

~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of

solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful if solubility is an issue or to

observe exchangeable protons (e.g., -NH₂).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire data over a spectral width of 0-12 ppm.
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Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Process the data with a line broadening of 0.3 Hz.

¹³C NMR Acquisition:

Acquire data using a proton-decoupled pulse sequence.

Use a spectral width of 0-220 ppm.

A longer acquisition time and more scans (e.g., 1024 or more) are typically required due to

the low natural abundance of ¹³C.

Data Analysis: Integrate ¹H NMR signals and assign chemical shifts (δ) relative to the

residual solvent peak or tetramethylsilane (TMS). Assign ¹³C NMR peaks based on expected

chemical shifts and, if necessary, data from 2D experiments like HSQC or HMBC.

Table 2: Expected NMR Chemical Shifts (δ, ppm) in CDCl₃
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Atom Position
¹H NMR
(Multiplicity,
Integration)

¹³C NMR Rationale

-CH₂-CH₃ ~1.2 (t, 3H) ~8.5

Aliphatic methyl

group, split by

adjacent methylene.

-CH₂-CH₃ ~2.9 (q, 2H) ~36.0

Methylene group

adjacent to a

carbonyl, split by

methyl.

-NH₂ ~4.5-5.5 (br s, 2H) N/A

Amine protons, often

broad and

exchangeable.

Aromatic C-H ~6.6-7.8 (m, 4H) ~116-135

Protons on the

substituted benzene

ring.[1]

Aromatic C-NH₂ N/A ~150

Aromatic carbon

directly attached to

the electron-donating

amine group.

C=O N/A ~200

Ketone carbonyl

carbon, significantly

downfield.

Note: Chemical shifts are predictive and may vary based on solvent and concentration.

Diagram 1: NMR Analysis Workflow
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A streamlined workflow for structural verification using NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique ideal for identifying volatile and thermally stable

compounds like 1-(2-aminophenyl)propan-1-one. It provides both retention time (a

chromatographic property) and a mass spectrum (a structural fingerprint). The mass spectrum

reveals the molecular weight and fragmentation patterns that are characteristic of the

molecule's structure.

Protocol 2: GC-MS Analysis
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Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile

organic solvent such as methanol or ethyl acetate.

Instrumentation: Use a GC system equipped with a capillary column coupled to a mass

spectrometer (e.g., a single quadrupole or ion trap).

GC Conditions:

Column: A non-polar or mid-polarity column, such as a 30 m x 0.25 mm DB-5ms or HP-

5ms, is recommended.

Injector: Split/splitless injector at 250 °C.

Carrier Gas: Helium at a constant flow rate of ~1.2 mL/min.

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 20 °C/min to 280 °C and

hold for 5 minutes. This program should be optimized for the specific instrument and

column.[5]

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

Source Temperature: 230 °C.

Data Analysis: Identify the peak corresponding to 1-(2-aminophenyl)propan-1-one. Analyze

its mass spectrum, identifying the molecular ion (M⁺) and key fragment ions. Compare the

spectrum to a reference library (e.g., NIST) if available. The mass spectrum for the related

isomer, 1-(4-aminophenyl)propan-1-one, can serve as a useful comparison for fragmentation

logic.[6]

Table 3: Expected Key Fragments in EI-Mass Spectrum
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m/z Ion Structure Fragmentation Pathway

149 [C₉H₁₁NO]⁺ Molecular Ion (M⁺)

120 [M - C₂H₅]⁺
α-cleavage, loss of the ethyl

group from the acyl chain.

92 [C₆H₆N]⁺
Cleavage of the propanone

side chain.

Diagram 2: GC-MS Experimental Workflow

1. Sample Prep
(100 µg/mL in Methanol)

2. GC Injection
(250°C, Split mode)

3. Chromatographic Separation
(DB-5ms column, Temp. Ramp)

4. EI Ionization
(70 eV)

5. Mass Analysis
(m/z 40-300)

6. Data Analysis
(Retention Time + Mass Spectrum)

Click to download full resolution via product page
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The process flow from sample preparation to data analysis in GC-MS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in a molecule. The presence of characteristic absorption bands for the amine

(N-H) and ketone (C=O) groups provides strong confirmatory evidence for the structure of 1-(2-
aminophenyl)propan-1-one.[1]

Protocol 3: FT-IR Analysis

Sample Preparation:

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind

the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. This method requires minimal sample preparation.

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Data Analysis: Identify the key absorption bands and assign them to the corresponding

functional groups.

Table 4: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Mode Functional Group

3300 - 3500
N-H Symmetric & Asymmetric

Stretching
Primary Amine (-NH₂)[1]

3000 - 3100 C-H Stretching Aromatic C-H

2850 - 2980 C-H Stretching Aliphatic C-H

~1680 C=O Stretching Ketone (Aryl)[1]

1590 - 1610 C=C Stretching Aromatic Ring
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Purity and Quantitative Analysis: HPLC
High-Performance Liquid Chromatography (HPLC) is the industry-standard method for

determining the purity of pharmaceutical intermediates and active ingredients.[7] A reversed-

phase HPLC method with UV detection provides a robust, reliable, and accurate means to

quantify 1-(2-aminophenyl)propan-1-one and separate it from potential impurities.

Protocol 4: Reversed-Phase HPLC Method

Standard and Sample Preparation:

Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard or sample

and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water).

Working Solution (0.1 mg/mL): Dilute the stock solution 1:10 with the diluent. Filter through

a 0.45 µm syringe filter before injection.[8]

Instrumentation and Conditions:

HPLC System: A standard HPLC system with a UV detector.

Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase: A: 0.1% Trifluoroacetic Acid (TFA) in Water; B: 0.1% TFA in Acetonitrile. The

use of a buffer or acid modifier like TFA is crucial for good peak shape with basic analytes

like amines.[9]

Gradient: 10% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection: UV at 254 nm.

Injection Volume: 10 µL.

Data Analysis:
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Identification: The principal peak in the sample chromatogram should have the same

retention time as the reference standard.

Purity: Calculate the area percentage of the main peak relative to the total area of all

peaks in the chromatogram.

Assay (Quantification): Generate a calibration curve using at least five concentrations of

the reference standard.[7] Quantify the sample concentration by comparing its peak area

to the calibration curve.

Table 5: HPLC Method Parameters Summary

Parameter Condition

Column C18, 4.6 x 150 mm, 5 µm

Mobile Phase A 0.1% TFA in Water

Mobile Phase B 0.1% TFA in Acetonitrile

Flow Rate 1.0 mL/min

Detector UV at 254 nm

Injection Volume 10 µL

Diagram 3: HPLC Method Development & Validation Strategy
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A logical progression from method development to validation for routine quality control.

Integrated Analytical Strategy
No single technique provides a complete picture. The true power of analytical characterization

lies in integrating the data from orthogonal methods. The proposed strategy ensures a

comprehensive evaluation of 1-(2-aminophenyl)propan-1-one, confirming its identity,

structure, and purity.

Diagram 4: Overall Characterization Workflow
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An integrated approach combining multiple analytical techniques for full characterization.

Conclusion
The analytical methods detailed in this application note provide a robust framework for the

complete characterization of 1-(2-aminophenyl)propan-1-one. By combining spectroscopic

techniques (NMR, GC-MS, FT-IR) for structural confirmation with chromatographic methods

(HPLC) for purity and quantitative analysis, researchers and quality control professionals can

ensure the material meets the high standards required for its intended applications in research

and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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